姜黄素

描述

Curzerene is a volatile, aromatic terpenoid found in many herbs and spices, such as Curcuma zeodaria . It is a bioactive isolate of Caribbean corals and is also found in myrrh . More specifically, it has been found to make up a significant portion - 12.97% - of the smoke produced from burning Commiphora myrrha oleo gum resin .

Molecular Structure Analysis

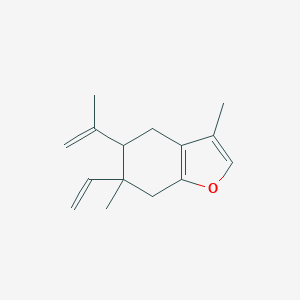

Curzerene has a molecular formula of C15H20O and a molecular weight of 216.32 . The structure is consistent with NMR analysis .Physical And Chemical Properties Analysis

Curzerene has a density of 1.0±0.1 g/cm3, a boiling point of 282.8±40.0 °C at 760 mmHg, and is poorly soluble in water . It has a flash point of 117.5±14.2 °C .科学研究应用

Antioxidant Activity

Curzerene exhibits significant antioxidant properties . A study on the essential oil from Eugenia uniflora, which is rich in Curzerene, demonstrated its ability to inhibit DPPH radicals with an average value of 55.0 ± 6.6% . This suggests potential for Curzerene in developing phytotherapeutic alternatives for treating oxidative stress-related disorders.

Anti-inflammatory and Analgesic Effects

Research has attributed anti-inflammatory and analgesic effects to Curzerene. Its presence in certain essential oils has been linked to antinociceptive activities, which could be beneficial in pain management and inflammation treatment .

Antimicrobial Properties

Curzerene has been found to possess antimicrobial properties , including antibacterial and antifungal activities . This makes it a candidate for inclusion in formulations aimed at treating infections caused by bacteria and fungi .

Anticancer Potential

The bioactivity of Curzerene extends to its potential anticancer properties . While detailed mechanisms are still under investigation, its role in traditional medicine suggests a promising avenue for cancer treatment research .

Antileishmanial Activity

Curzerene-rich oils have shown antileishmanial activity , indicating its use in combating Leishmania infections. This application is particularly relevant in tropical regions where such infections are prevalent .

Larvicidal Effects

The compound has demonstrated larvicidal effects , suggesting its use in controlling mosquito populations and thereby reducing the spread of mosquito-borne diseases .

Seasonal Variation Studies

Studies on Curzerene have also focused on understanding its seasonal variation in plants. This research is crucial for optimizing the extraction and utilization of Curzerene in various applications .

Antiviral Activity

Curzerene has been investigated for its antiviral activity , particularly in the context of its effectiveness at different steps of the virus lifecycle. This opens up possibilities for its use in antiviral therapies .

作用机制

Target of Action

Curzerene, also known as Isogermafurene, primarily targets the Glutathione S-transferase A1 (GSTA1) . GSTA1 is an enzyme involved in the detoxification of harmful substances in the body. It plays a crucial role in the metabolism of xenobiotics and carcinogens .

Mode of Action

Curzerene interacts with its primary target, GSTA1, by inhibiting its mRNA and protein expression . This interaction leads to changes in the cellular activities, particularly in cancer cells, where it induces cell apoptosis .

Biochemical Pathways

Curzerene affects the mTOR pathway, a central regulator of cell metabolism, growth, proliferation, and survival . It inhibits the activation of the mTOR pathway and the expression of Matrix Metalloproteinase 9 (MMP9), a protein involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling .

Result of Action

Curzerene exhibits significant antiproliferative effects on cancer cells. It inhibits the proliferation of cells in a time-dependent and dose-dependent manner . It also induces apoptosis, a process of programmed cell death, in cancer cells . In addition, it inhibits cell migration, thereby potentially preventing the spread of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Curzerene. For instance, the essential oil from E. uniflora leaves, which is rich in Curzerene, showed low toxicity to larvivorous fishes, backswimmers, and waterbugs, indicating that it can be safely used in aquatic environments . .

安全和危害

属性

IUPAC Name |

6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICAMHOOTMOHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Curzerene | |

CAS RN |

17910-09-7 | |

| Record name | Isogermafurene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does curzerene exert its anti-cancer effects?

A1: Curzerene has shown antiproliferative effects against the SPC-A1 human lung adenocarcinoma cell line in both in vitro and in vivo models []. Research suggests that it induces cell cycle arrest at the G2/M phase and promotes apoptosis []. This effect is linked to the downregulation of glutathione S-transferase A4 (GSTA4) protein and mRNA expression [, ].

Q2: Are there other potential mechanisms of action for curzerene's biological activities?

A2: While the exact mechanism remains unclear, research suggests curzerene might interact with GABAergic and opioid systems, contributing to its anticonvulsant effects observed in mice models of pentylenetetrazol-induced seizures [].

Q3: What is the molecular formula and weight of curzerene?

A3: Curzerene has the molecular formula C15H20O and a molecular weight of 216.32 g/mol [].

Q4: What spectroscopic data is available for the structural characterization of curzerene?

A4: Curzerene's structure has been elucidated using various spectroscopic techniques including IR, NMR, and MS []. Two-dimensional NMR techniques, such as COSY and HSQC, have also been employed to assign carbon and proton signals [, ].

Q5: Does the drying process affect the curzerene content in Eugenia uniflora leaves?

A5: Yes, drying Eugenia uniflora leaves at ambient temperature and 45°C for specific durations (48 and 24 h, respectively) increased the essential oil yield, influencing the overall curzerene content [].

Q6: What is the impact of storage conditions on curzerene stability in Eugenia uniflora essential oil?

A6: While different packaging materials showed minimal impact, extended storage periods led to a decrease in the essential oil yield, likely impacting curzerene concentration [].

Q7: Does curzerene exhibit any catalytic activity?

A7: Currently, there is limited research exploring the catalytic properties of curzerene.

Q8: Have any computational studies been conducted on curzerene?

A8: Yes, molecular docking studies have been conducted to investigate the interaction of curzerene with potential drug targets. For instance, it showed interactions with the PI3K receptor in prostate cancer models []. It has also demonstrated promising binding affinities to COVID-19 targets such as the main protease, RNA-dependent RNA polymerase, and spike glycoprotein [].

Q9: What are the challenges associated with curzerene's formulation?

A9: Curzerene, like many terpenes, can be volatile and potentially susceptible to degradation. Further research is needed to develop suitable formulation strategies to enhance its stability, solubility, and bioavailability.

Q10: What is known about the safety profile of curzerene?

A11: While curzerene exhibits low toxicity in animal models at specific doses [], comprehensive toxicological studies are necessary to determine its long-term safety and potential adverse effects in humans.

Q11: Are there specific analytical methods for curzerene detection and quantification?

A12: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for identifying and quantifying curzerene in plant extracts and essential oils [, , ]. Other techniques include high-performance liquid chromatography (HPLC) [, ] and high-performance centrifugal partition chromatography (HPCPC) [].

Q12: Have any biomarkers been linked to curzerene's efficacy?

A12: Currently, research on biomarkers associated with curzerene's therapeutic efficacy is limited and warrants further investigation.

Q13: What is known about the environmental impact and degradation of curzerene?

A13: Detailed studies regarding the environmental fate and ecotoxicological effects of curzerene are scarce and require further exploration.

Q14: How is the quality of curzerene-containing products controlled?

A14: Standardized analytical methods, like GC-MS and HPLC, are crucial for quality control. These methods allow for accurate identification and quantification of curzerene, ensuring the consistency and safety of products containing this compound.

Q15: Is there a historical context for the use of curzerene?

A17: Curzerene is a component of plants traditionally used in various cultures for their medicinal properties [, ]. For instance, Curcuma zedoaria has been used in traditional Chinese medicine for its purported benefits in treating various ailments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)

![4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231339.png)

![Phenanthro[9,10-d][1,3]thiazole](/img/structure/B231343.png)

![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)

![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)

![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)

![[3.2.1]Propellane](/img/structure/B231374.png)